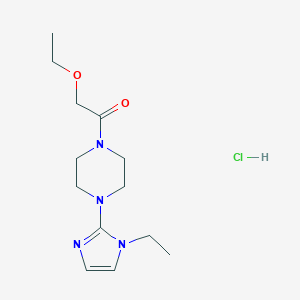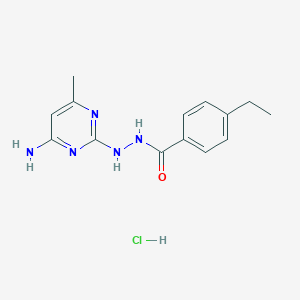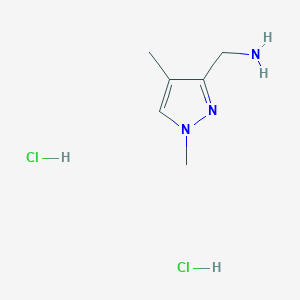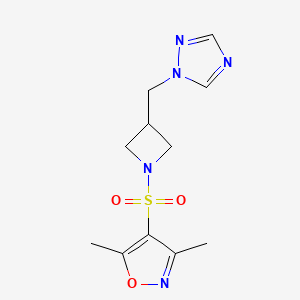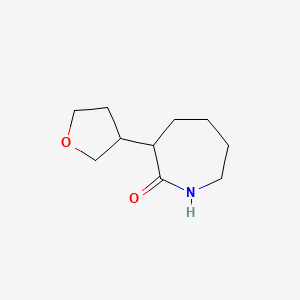
H-Gly-D-trp-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“H-Gly-D-trp-OH” is a synthetic compound with the molecular weight of 261.28 and the chemical formula C₁₃H₁₅N₃O₃ . It is known to form nanotubes .
Synthesis Analysis
The synthesis of peptides like “H-Gly-D-trp-OH” often involves the use of protection strategies for certain amino and carboxyl groups. The peptide bond formation is achieved through methods such as mixed anhydride and azide methods .
Chemical Reactions Analysis
Tryptophan (Trp) in peptides can undergo various reactions. For instance, exposure to light can lead to the conversion of Trp to glycine (Gly) or glycine hydroperoxide (GlyOOH), which can be reduced to hydroxyglycine and undergo subsequent cleavage .
Physical And Chemical Properties Analysis
“H-Gly-D-trp-OH” has a molecular weight of 261.28 and a chemical formula of C₁₃H₁₅N₃O₃ . It has a density of 1.383 g/cm³ and a boiling point of 621.8ºC at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Conformational Studies and Reaction Dynamics
- H-Gly-D-trp-OH, as part of Gly and Ala residues, has been studied for its reaction dynamics with hydroxyl radicals (•OH). These studies are crucial for understanding peptide and protein unfolding mechanisms, which are significant in diseases like Alzheimer's (Owen et al., 2012).
Gas-phase Fragmentation
- The fragmentation of tryptophan, a component of H-Gly-D-trp-OH, by low-energy electrons has been examined. This research provides insights into the molecular processes occurring during radiation interaction with biological systems (Abdoul-Carime et al., 2005).
Photodynamic Therapy Applications
- H-Gly-D-trp-OH derivatives have been studied for their applications in photodynamic therapy (PDT), particularly focusing on their abilities to produce free radicals and singlet oxygen, which are crucial for therapeutic effects (Zeng et al., 2007).
Spectroscopic Studies
- The conformations of peptides containing H-Gly-D-trp-OH have been extensively studied using spectroscopic methods. These studies provide detailed insights into the structures and interactions of these peptides, crucial for understanding their biological functions (Huenig & Kleinermanns, 2004).
Stability and Folding Studies
- The role of H-Gly-D-trp-OH in the stability and folding structures of isolated peptides has been investigated. These studies are vital for understanding the intrinsic properties of peptides determined by factors like hydrogen bonding and electrostatic interactions (Bakker et al., 2005).
Molecular Dynamics and Chemical Reactions
- The diastereoselective synthesis of a dipeptide template closely related to H-Gly-D-trp-OH has been reported, providing insights into molecular structures and potential applications as a beta-turn mimic (Esser et al., 2009).
Zukünftige Richtungen
While specific future directions for “H-Gly-D-trp-OH” are not mentioned in the retrieved data, peptides in general are of significant interest in various fields including medicine, biochemistry, and materials science. Their potential applications range from therapeutic agents to building blocks for nanostructures .
Wirkmechanismus
Target of Action
H-Gly-D-trp-OH is a dipeptide . Dipeptides are known to have various targets depending on their specific sequence and structure . .
Mode of Action
Dipeptides in general can interact with their targets in various ways, such as binding to receptors or enzymes, modulating their activity .
Biochemical Pathways
It’s known that tryptophan, one of the amino acids in this dipeptide, is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
Dipeptides are generally well-absorbed in the gut and can be delivered to the circulation .
Result of Action
Dipeptides can have various effects depending on their specific sequence and structure .
Eigenschaften
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6,14H2,(H,16,17)(H,18,19)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHCSUXXECOXOY-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-D-trp-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2465514.png)
![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one](/img/structure/B2465519.png)
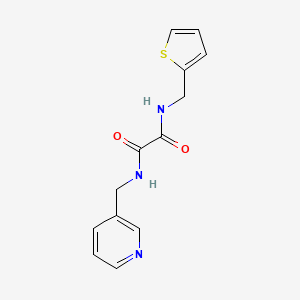
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2465522.png)
![N-(4-fluoro-2-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2465524.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2465525.png)


![8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2465528.png)
